Citreochlorol

Catalog No.
S14644717
CAS No.
M.F
C12H16Cl2O4
M. Wt
295.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citreochlorol

Product Name

Citreochlorol

IUPAC Name

1,1-dichloro-5-(3-hydroxy-5-methoxyphenyl)pentane-2,4-diol

Molecular Formula

C12H16Cl2O4

Molecular Weight

295.16 g/mol

InChI

InChI=1S/C12H16Cl2O4/c1-18-10-4-7(2-8(15)5-10)3-9(16)6-11(17)12(13)14/h2,4-5,9,11-12,15-17H,3,6H2,1H3

InChI Key

MMMZDSQYAMMVEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)O)CC(CC(C(Cl)Cl)O)O

Citreochlorol is a naturally occurring compound classified as a polyketide, primarily isolated from various fungal species. It is notable for its complex structure and unique stereochemistry, which contribute to its biological activities. The compound has garnered attention in the field of organic chemistry due to its potential therapeutic applications and its role in the biosynthesis of other bioactive compounds.

, including:

  • Hydroxylation: The introduction of hydroxyl groups can modify its biological activity.
  • Halogenation: This reaction can enhance the compound's reactivity and stability.
  • Esterification: Reacting with acids can form esters, which may have different pharmacological properties.

Research has demonstrated the stereoselective total synthesis of various derivatives of citreochlorol, such as (−)-(2S,4R)-3′-methoxy citreochlorol, showcasing its versatility in organic synthesis .

Citreochlorol exhibits a range of biological activities:

  • Antimicrobial Properties: Studies have indicated that citreochlorol possesses significant antimicrobial effects against various pathogens.
  • Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation, making them candidates for further pharmacological development.
  • Enzyme Inhibition: Citreochlorol has been studied for its ability to inhibit specific enzymes, which could be leveraged in drug design.

These activities are largely attributed to its structural features, which facilitate interactions with biological targets.

The synthesis of citreochlorol and its derivatives typically involves:

  • Total Synthesis: The complete chemical synthesis from simpler organic molecules. The first reported total synthesis of (−)-(2S,4R)-3′-methoxy citreochlorol utilized a proline-based auxiliary for asymmetric reactions .
  • Natural Extraction: Isolation from fungal sources where it occurs naturally. This method is often used to obtain the compound for initial biological testing.

Citreochlorol has potential applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial and antitumor properties, it is being explored as a lead compound for drug development.
  • Agriculture: Its antimicrobial properties may be harnessed in developing natural pesticides or fungicides.
  • Cosmetics: The compound's bioactivity could be beneficial in formulating skin care products with antimicrobial effects.

Interaction studies involving citreochlorol focus on its binding affinity and efficacy against specific biological targets. These studies help elucidate:

  • Mechanism of Action: Understanding how citreochlorol interacts with cellular pathways can guide modifications to enhance efficacy.
  • Synergistic Effects: Investigating combinations with other compounds may reveal synergistic effects that improve therapeutic outcomes.

Citreochlorol shares structural similarities with other polyketides and natural products. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Fusarium metabolitesPolyketide backboneKnown for their diverse biological activities.
Aureobasidin ASimilar polyketide structureExhibits potent antifungal properties.
Aspergillomarasmine AContains unique functional groupsNotable for its antibacterial activity.

Citreochlorol's uniqueness lies in its specific stereochemistry and the resultant biological activities that differ from these similar compounds.

Polyketide Synthase Machinery in Citreochlorol Production

Citreochlorol represents a complex halogenated polyketide natural product with the molecular formula C₁₄H₁₈ClO₄, first isolated from the fungus Penicillium citreo-viride and subsequently identified in various other fungal species . The biosynthesis of citreochlorol follows the fundamental principles of polyketide synthesis, utilizing sophisticated enzymatic machinery that orchestrates the assembly of simple acyl building blocks into structurally diverse molecules [2].

The polyketide synthase machinery responsible for citreochlorol production operates through an iterative mechanism characteristic of fungal systems [3]. These iterative polyketide synthases represent multifunctional enzymes that can be classified into reducing polyketide synthases, which possess ketoreductase, dehydratase, and enoyl reductase domains that are utilized after many of the condensation cycles [4]. The architectural organization of these systems involves the sequential action of multiple catalytic domains housed within a single polypeptide chain [5].

The core catalytic machinery consists of essential domains including the ketosynthase domain, which catalyzes the decarboxylative Claisen condensation between the growing polyketide chain and the incoming extender unit [6] [7]. The acyltransferase domain functions to select and load appropriate building blocks onto the acyl carrier protein domain, which serves as the central scaffold for tethering intermediates throughout the biosynthetic process [6]. During citreochlorol biosynthesis, the acyl carrier protein domain undergoes dynamic movements within the reaction chamber, positioning substrates at appropriate active sites according to the biochemical state of the system [8].

DomainFunctionRole in Citreochlorol Biosynthesis
KetosynthaseCondensation reactionsForms carbon-carbon bonds between growing chain and extender units
AcyltransferaseSubstrate selectionLoads malonyl-coenzyme A and methylmalonyl-coenzyme A building blocks
Acyl Carrier ProteinIntermediate tetheringTransports growing polyketide chain between active sites
KetoreductaseReduction reactionsControls stereochemistry at β-carbon positions
DehydrataseDehydration reactionsIntroduces double bonds in polyketide backbone

The polyketide synthase modules exhibit remarkable architectural features that create a single reaction chamber for substrate processing [8]. This chamber architecture facilitates the controlled delivery of intermediates between catalytic domains while preventing unwanted side reactions [8]. The specific programming of these systems determines both the chain length and functional group installation patterns observed in citreochlorol [5].

Substrate channeling within the polyketide synthase machinery occurs through precise protein-protein interactions that govern the sequential processing of intermediates [9]. The growing polyketide chain undergoes multiple rounds of condensation, reduction, and modification reactions that ultimately establish the characteristic structural features of citreochlorol [10]. The iterative nature of these systems allows for the incorporation of diverse building blocks while maintaining strict control over the overall biosynthetic program [5].

Chlorination Mechanisms in Halogenated Polyketide Assembly

The incorporation of chlorine atoms into the citreochlorol structure represents a sophisticated biochemical transformation that requires specialized halogenation machinery [11]. Halogenation in polyketide biosynthesis occurs through multiple mechanistic pathways, with flavin-dependent halogenases and iron-dependent halogenases serving as the primary catalytic systems [12] [11].

Flavin-dependent halogenases catalyze chlorination reactions through the formation of hypochlorous acid intermediates [12]. These enzymes utilize flavin adenine dinucleotide as a cofactor and require the presence of chloride ions and reduced nicotinamide adenine dinucleotide phosphate for activity [12]. The catalytic mechanism involves the initial reduction of molecular oxygen to hydrogen peroxide, followed by the oxidation of chloride to form hypochlorous acid [12]. This reactive chlorinating species then attacks electron-rich positions on the polyketide substrate [12].

Iron-dependent halogenases represent an alternative mechanism for chlorination in polyketide biosynthesis [11] [13]. These enzymes belong to the α-ketoglutarate-dependent dioxygenase family and require iron, α-ketoglutarate, and molecular oxygen for catalytic activity [11]. The oocydin polyketide synthase contains a halogenating module that utilizes an iron-dependent halogenase to introduce vinyl chloride moieties into complex polyketide intermediates [13]. This represents the only known example of an enzyme capable of halogenating an acyl carrier protein-bound polyketide intermediate [13].

The timing of chlorination events during citreochlorol biosynthesis appears critical for maintaining biosynthetic fidelity [11]. Early halogenation events can influence subsequent enzymatic transformations by altering substrate recognition patterns and reaction kinetics [11]. The chlorinated building blocks may also be incorporated directly during polyketide chain assembly through the utilization of chloroethylmalonyl-coenzyme A extender units [14].

Halogenase TypeCofactor RequirementsMechanismSubstrate Specificity
Flavin-dependentFlavin adenine dinucleotide, reduced nicotinamide adenine dinucleotide phosphateHypochlorous acid formationFree aromatic substrates
Iron-dependentIron, α-ketoglutarate, oxygenRadical-mediated chlorinationAcyl carrier protein-bound intermediates
Vanadium-dependentVanadium, hydrogen peroxideChloroperoxidase activityAromatic and aliphatic substrates

The biosynthesis of chloroethylmalonyl-coenzyme A involves an eight-step pathway that begins with the conversion of S-adenosyl-methionine to 5'-chloro-5'-deoxyadenosine through the action of a S-adenosyl-methionine-dependent chlorinase [14]. This halogenated precursor undergoes subsequent enzymatic transformations to generate the chlorinated extender unit that can be incorporated during polyketide assembly [14]. The availability of such halogenated building blocks expands the chemical diversity accessible through polyketide biosynthetic pathways [14].

Cryptic halogenation reactions play important roles in establishing unique structural scaffolds within natural product biosynthesis [11]. These reactions involve the transient formation of halogenated intermediates that undergo subsequent rearrangement or elimination reactions [11]. In the merochlorin biosynthetic pathway, vanadium-dependent chloroperoxidases catalyze multiple halogenation events, including cryptic halogenation-mediated rearrangements that contribute to structural complexity [11].

Regulatory Networks Governing Stereochemical Outcomes

The stereochemical control mechanisms operating during citreochlorol biosynthesis represent sophisticated regulatory networks that govern the three-dimensional architecture of the final product [15] [10]. These control systems operate at multiple levels, including domain-specific stereocontrol, module-level programming, and pathway-wide coordination mechanisms [15].

Ketoreductase domains serve as primary stereochemical control elements within polyketide synthase systems [15] [10]. These domains exhibit both stereoselective and stereospecific properties, generating either L-β-hydroxyl groups or D-β-hydroxyl groups depending on their classification [15]. A-type ketoreductases produce L-β-hydroxyl configurations, while B-type ketoreductases generate D-β-hydroxyl configurations [15]. The stereospecificity of these domains also depends on the configuration of α-substituents present in the substrate [15].

The mechanism of stereochemical control involves the selective recognition and reduction of specific substrate enantiomers [10]. Ketoreductase domains can select either the 2S or 2R isomer of methylated substrates and reduce them stereospecifically to generate defined hydroxyl configurations [10]. This dual level of control ensures precise stereochemical outcomes at each reduction step during polyketide assembly [10].

Ketoreductase TypeHydroxyl ConfigurationAlpha-Substituent PreferenceStereochemical Outcome
A1-typeL-β-hydroxylD-α-substituentsyn-(2R,3R) configuration
A2-typeL-β-hydroxylL-α-substituent (epimerized)syn-(2S,3R) configuration
B1-typeD-β-hydroxylD-α-substituentanti-(2R,3S) configuration
B2-typeD-β-hydroxylL-α-substituent (epimerized)anti-(2S,3S) configuration

Epimerization mechanisms contribute additional layers of stereochemical control during citreochlorol biosynthesis [15] [16]. Certain ketoreductase domains possess epimerization activity that can alter the configuration of α-methyl substituents prior to reduction [15]. C2-type domains catalyze epimerization without subsequent reduction, providing flexibility in stereochemical programming [15]. The stereochemical outcome at each position depends on the intrinsic properties of the ketoreductase domain rather than the source of the chain elongation machinery [10].

The coordination between multiple stereochemical control elements ensures the proper three-dimensional architecture of citreochlorol [17] [18]. Assembly-line biosynthesis in modular polyketide synthases proceeds with exquisite stereocontrol that determines the bioactivity of the final products [18]. The stereochemistry established during biosynthesis is intimately linked to the biological activity of these molecules, making stereocontrol a critical aspect of pathway engineering efforts [18].

Regulatory gene expression patterns influence the overall stereochemical outcomes through the coordinated expression of biosynthetic genes [19] [20]. In Penicillium citreonigrum, the expression profiles of polyketide synthase genes correlate directly with metabolite production patterns [19]. The temporal regulation of gene expression ensures that enzymatic activities are available in appropriate stoichiometric ratios to support efficient biosynthesis [19].

Regulatory ElementFunctionImpact on Stereochemistry
Transcription factorsGene expression controlCoordinates enzyme availability
Histidine kinasesSignal transductionResponds to environmental conditions
Small molecule effectorsAllosteric regulationModulates enzyme activity
Post-translational modificationsProtein function modulationFine-tunes catalytic properties

The stereoselective synthesis of citreochlorol represents a significant challenge in contemporary organic chemistry, requiring sophisticated methodologies to control multiple stereocenters while installing complex functional groups. This section examines the key synthetic strategies that have been developed to address these challenges, focusing on three critical areas: proline-based chiral auxiliaries for asymmetric acetate aldol reactions, catalytic enantioselective carbonyl allylation strategies, and geminal dichlorination techniques.

Proline-Based Chiral Auxiliaries for Asymmetric Acetate Aldol Reactions

Proline-based chiral auxiliaries have emerged as powerful tools for controlling stereochemistry in the synthesis of complex natural products including citreochlorol [1] [2] [3]. These methodologies exploit the unique structural features of proline to achieve exceptional levels of stereocontrol in carbon-carbon bond forming reactions.

Design and Optimization of Imidazolidinone Auxiliary Systems

The development of imidazolidinone auxiliaries derived from proline represents a major advancement in asymmetric synthesis methodology [1] [4]. These auxiliary systems are constructed through the condensation of proline with various aldehydes, creating bicyclic structures that provide rigidity and predictable stereochemical outcomes.

The design principle underlying these auxiliaries centers on the concept of self-regeneration of stereocenters, where the temporary stereochemical information from the aldehyde component dictates the facial selectivity of subsequent reactions [4] [5]. In the case of citreochlorol synthesis, researchers have demonstrated that isobutyraldehyde-derived imidazolidinones preferentially afford products with cis-configuration at newly formed stereocenters [1] [6].

The synthetic preparation of these auxiliaries involves treating proline with the chosen aldehyde under dehydrating conditions, typically employing molecular sieves or azeotropic removal of water [4]. The resulting imidazolidinone can then be acylated with acetyl chloride or acetic anhydride to generate the active auxiliary-substrate conjugate.

Optimization studies have revealed that the nature of the temporary aldehyde component profoundly influences the stereochemical outcome [4] [6]. While isobutyraldehyde derivatives provide excellent syn-selectivity, 1-naphthaldehyde-derived auxiliaries exhibit complementary anti-selectivity, offering remarkable stereodivergence from a single auxiliary framework [4]. This selectivity switch represents a significant advantage in complex natural product synthesis where both stereochemical series may be required.

Control of Carbon-2 and Carbon-4 Stereocenters Through Auxiliary-Mediated Induction

The control of multiple stereocenters in citreochlorol synthesis requires precise understanding of how auxiliary-mediated induction operates at different positions within the molecule [1]. Research has demonstrated that proline-based auxiliaries can effectively control both Carbon-2 and Carbon-4 stereocenters through distinct mechanistic pathways.

For Carbon-2 stereocenter control, the auxiliary operates through a chair-like transition state where the bulky auxiliary substituent occupies an equatorial position to minimize steric interactions [7] [8]. This arrangement leads to predictable facial selectivity in the aldol addition step, with the nucleophilic enolate approaching the aldehyde from the less hindered face.

Carbon-4 stereocenter control involves more complex considerations, as this position is removed from the immediate reaction center [1]. However, the rigid bicyclic structure of the imidazolidinone auxiliary creates a well-defined conformational preference that extends stereocontrol to distant positions through relay mechanisms. Studies using nuclear magnetic resonance spectroscopy and computational modeling have elucidated the preferred conformations and transition state geometries responsible for this remote stereocontrol.

The practical implementation of this methodology in citreochlorol synthesis involves a sequential approach where each stereocenter is established through a separate auxiliary-controlled reaction [1]. The auxiliary can be efficiently removed under mild reductive conditions using lithium aluminum hydride or sodium borohydride, allowing recovery and reuse of the chiral controller.

Catalytic Enantioselective Carbonyl Allylation Strategies

Catalytic enantioselective carbonyl allylation has emerged as a transformative methodology for constructing the carbon framework of citreochlorol with high stereochemical fidelity [9] [10] [11]. These strategies offer significant advantages over traditional stoichiometric methods by avoiding the use of preformed organometallic reagents and enabling direct functionalization from various oxidation levels.

Krische Allylation Protocol for Stereochemical Control

The Krische allylation protocol represents a paradigm shift in asymmetric carbonyl allylation methodology [9] [10] [12]. This approach employs iridium catalysis to achieve enantioselective addition of allyl acetate to aldehydes or alcohols, providing homoallylic alcohols with exceptional stereocontrol.

The catalytic system utilizes bis-cyclometallated iridium complexes generated from iridium dichloride precursors and chiral phosphine ligands such as binaphthyl phosphine or tert-butylmethylphosphine [9] [12]. The choice of ligand profoundly influences both the enantioselectivity and substrate scope of the transformation. For citreochlorol synthesis, the combination of iridium chloride dimer with R-binaphthyl phosphine ligand provides optimal results.

A particularly noteworthy feature of this methodology is its ability to operate from either the aldehyde or alcohol oxidation level [9] [10] [12]. When starting from primary alcohols, the iridium catalyst simultaneously catalyzes alcohol dehydrogenation and subsequent allylation, providing a remarkable atom-economical process. This dual functionality eliminates the need for separate oxidation and allylation steps, significantly streamlining synthetic sequences.

The mechanism involves initial coordination of the alcohol substrate to the iridium center, followed by β-hydride elimination to generate the corresponding aldehyde in situ [12]. The liberated hydride then reduces allyl acetate to form a π-allyl iridium intermediate, which subsequently undergoes enantioselective addition to the aldehyde. This process regenerates the active catalyst and produces the desired homoallylic alcohol product.

Stereochemical control in the Krische allylation arises from the chiral environment created by the phosphine ligand and the cyclometallated iridium center [9] [12]. The transition state geometry places the aldehyde substrate in a well-defined orientation relative to the approaching allyl nucleophile, leading to high levels of enantioselectivity typically ranging from ninety to ninety-five percent enantiomeric excess.

Iodine Monobromide-Promoted Cyclization and Epoxide Functionalization

Iodine monobromide-promoted cyclization represents a powerful strategy for constructing the cyclic framework present in citreochlorol while simultaneously introducing halogen functionality [11]. This methodology exploits the unique reactivity of iodine monobromide as both an electrophilic activator and a source of halogen atoms.

The cyclization process begins with activation of an alkene substrate by iodine monobromide, generating a cyclic iodonium intermediate [11]. This highly electrophilic species undergoes intramolecular nucleophilic attack by pendant hydroxyl or ether groups, forming the desired ring system with concomitant introduction of bromine functionality. The regioselectivity of this process can be controlled through substrate design and reaction conditions.

In the context of citreochlorol synthesis, iodine monobromide-promoted cyclization serves multiple strategic purposes [11]. First, it establishes the core heterocyclic framework with high efficiency and stereoselectivity. Second, it introduces a halogen substituent that can be subsequently elaborated through cross-coupling or substitution reactions. Third, it creates opportunities for further functionalization through epoxide formation and ring-opening reactions.

Epoxide functionalization following iodine monobromide cyclization provides access to the complex oxygenation pattern characteristic of citreochlorol [11]. The epoxide ring can be opened regioselectively using various nucleophiles under either acidic or basic conditions. In citreochlorol synthesis, careful choice of nucleophile and reaction conditions allows introduction of the required hydroxyl and methoxy substituents with precise regiochemical control.

The combination of iodine monobromide cyclization and subsequent epoxide functionalization creates a powerful synthetic sequence that rapidly builds molecular complexity while maintaining high levels of stereocontrol [11]. This methodology has proven particularly effective for constructing citreochlorol analogs and related natural products.

Geminal Dichlorination Techniques

The installation of geminal dichloride functionality represents one of the most challenging aspects of citreochlorol synthesis, requiring specialized methodologies that can introduce two chlorine atoms at a single carbon center with high efficiency [1] [13] [14].

Dichloromethyllithium Addition to Weinreb Amides

Dichloromethyllithium has emerged as a premier reagent for introducing geminal dichloride functionality in complex molecule synthesis [1] [13] [14]. This highly reactive organolithium species can be generated in situ from chloroform and strong bases such as lithium diisopropylamide or prepared through metal-halogen exchange reactions.

The addition of dichloromethyllithium to Weinreb amides represents a particularly effective strategy for geminal dichloride installation [1] [15]. Weinreb amides, characterized by the dimethylamino methoxy substitution pattern, exhibit unique reactivity that prevents over-addition of nucleophiles [15]. This selectivity arises from stabilization of the tetrahedral intermediate through coordination of the methoxy oxygen to the lithium center.

In citreochlorol synthesis, the dichloromethyllithium-Weinreb amide reaction proceeds under carefully controlled conditions [1]. The reaction is typically conducted at temperatures below negative seventy-eight degrees Celsius to prevent decomposition of the thermally unstable dichloromethyllithium reagent. Tetrahydrofuran serves as the optimal solvent, providing adequate solvation while maintaining the reactivity of the organolithium species.

The mechanism involves nucleophilic addition of dichloromethyllithium to the carbonyl carbon of the Weinreb amide, forming a tetrahedral intermediate that is stabilized by lithium coordination [1] [15]. Collapse of this intermediate expels the dimethylamino group, yielding the desired geminal dichloride ketone product. The high chemoselectivity of this process makes it particularly valuable for complex molecule synthesis where multiple electrophilic sites may be present.

Recent advances in continuous flow chemistry have addressed the practical limitations associated with dichloromethyllithium handling [13] [14]. Flow-based methodologies allow generation and consumption of the reagent within milliseconds, enabling operation at higher temperatures while maintaining high yields and selectivities. This technological advancement has made dichloromethyllithium chemistry more accessible for both academic and industrial applications.

Regioselective Chlorination Using Carbon Tetrachloride and Triphenylphosphine Systems

The carbon tetrachloride and triphenylphosphine system, commonly known as the Appel reaction, provides an alternative approach to chlorination chemistry that complements dichloromethyllithium methodology [16] [17]. This two-component system generates multiple reactive chlorinating species through a complex series of equilibrium reactions.

The initial reaction between triphenylphosphine and carbon tetrachloride produces trichloromethylphosphonium chloride through heterolytic bond cleavage [16]. This species can undergo further reaction with additional triphenylphosphine to generate dichloromethylenephosphorane, a highly reactive ylide that serves as a potent chlorinating agent. The exact composition of the reactive mixture depends on the stoichiometry and reaction conditions employed.

The mechanism of chlorination using this system involves initial activation of the substrate through phosphorylation, followed by nucleophilic displacement with chloride [16]. The regioselectivity of the process can be controlled through careful choice of reaction conditions, solvent, and stoichiometry. In some cases, the addition of radical trapping agents or the use of polar solvents can redirect the reaction pathway to favor ionic rather than radical mechanisms.

In the context of citreochlorol synthesis, the carbon tetrachloride and triphenylphosphine system has proven particularly useful for installing chlorine functionality at positions that are difficult to access through other methods [16]. The ability to achieve regioselective chlorination under mild conditions makes this methodology especially valuable for late-stage functionalization of complex synthetic intermediates.

The versatility of this chlorination system extends beyond simple halogenation reactions. The same reagent combination can be employed for dehydration reactions, conversion of alcohols to chlorides, and formation of phosphorus-nitrogen linkages [16]. This multifunctionality provides synthetic chemists with a powerful tool for diverse transformations within a single reaction manifold.

Contemporary developments in this area have focused on improving the environmental profile and operational simplicity of these chlorination methods [18] [19]. Green chemistry approaches utilizing potassium hydrogen sulfate and potassium chloride systems have demonstrated comparable efficiency while reducing the environmental impact of the transformation. These methodologies represent important advances toward more sustainable synthetic practices in complex molecule synthesis.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

294.0425644 g/mol

Monoisotopic Mass

294.0425644 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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